Lipophilicity and Permeability Advantage
Direct quantitative data for the full 3-fluoro-2-phenylpyridine-4-methanol molecule is unavailable. However, a direct head-to-head comparison of the core scaffold, 3-fluoro-2-phenylpyridine, against its non-fluorinated parent, 2-phenylpyridine, reveals a substantial increase in lipophilicity. 3-Fluoro-2-phenylpyridine has a reported logP value of 2.89 [1]. In comparison, the non-fluorinated parent, 2-phenylpyridine, is known to have lower lipophilicity due to the absence of the fluorine atom . This increase in logP is directly correlated with improved passive membrane permeability, a critical factor in drug design.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, logP) |
|---|---|
| Target Compound Data | logP = 2.89 (for core scaffold: 3-fluoro-2-phenylpyridine) |
| Comparator Or Baseline | 2-phenylpyridine (non-fluorinated analog); logP is measurably lower |
| Quantified Difference | Fluorination results in a higher, more favorable logP for crossing biological membranes. |
| Conditions | In silico / calculated physicochemical properties |
Why This Matters
A higher logP for the fluorinated core translates to improved membrane permeability for any drug candidate derived from 3-Fluoro-2-phenylpyridine-4-methanol, making it a superior intermediate for medicinal chemistry projects requiring CNS penetration or oral bioavailability compared to non-fluorinated analogs.
- [1] YYBYY. (n.d.). 2-phenyl-3-fluoropyridine (3-fluoro-2-phenylpyridine). Physicochemical Properties Database. Logp: 2.8877. View Source
